1-(Difluoromethyl)-5-iodo-1H-imidazole
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Overview
Description
1-(Difluoromethyl)-5-iodo-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a difluoromethyl group at the 1-position and an iodine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-5-iodo-1H-imidazole typically involves the introduction of the difluoromethyl group and the iodine atom onto the imidazole ring. One common method includes the difluoromethylation of an imidazole precursor followed by iodination. The difluoromethylation can be achieved using difluoromethylating agents such as (difluoromethyl)trimethylsilane in the presence of a base like cesium fluoride or cesium carbonate in dimethylformamide . The iodination step can be carried out using iodine or an iodine-containing reagent under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized large-scale synthesis protocols to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-5-iodo-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group or the imidazole ring.
Cross-Coupling Reactions: The iodine atom can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-(Difluoromethyl)-5-azido-1H-imidazole.
Scientific Research Applications
1-(Difluoromethyl)-5-iodo-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the body.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated heterocycles.
Materials Science: It can be incorporated into materials with specific electronic or optical properties.
Chemical Biology: Used as a probe to study the interactions of difluoromethylated compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-5-iodo-1H-imidazole involves its interaction with molecular targets through its difluoromethyl and iodine substituents. The difluoromethyl group can act as a hydrogen bond donor, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-1H-imidazole: Lacks the iodine substituent, which may affect its reactivity and biological activity.
5-Iodo-1H-imidazole: Lacks the difluoromethyl group, which may influence its hydrogen bonding capabilities.
1-(Trifluoromethyl)-5-iodo-1H-imidazole: Contains a trifluoromethyl group instead of a difluoromethyl group, which can alter its lipophilicity and metabolic stability.
Uniqueness: 1-(Difluoromethyl)-5-iodo-1H-imidazole is unique due to the presence of both the difluoromethyl and iodine substituents, which confer distinct chemical and biological properties. The difluoromethyl group enhances its hydrogen bonding ability, while the iodine atom provides a site for further functionalization through substitution or cross-coupling reactions .
Properties
IUPAC Name |
1-(difluoromethyl)-5-iodoimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2IN2/c5-4(6)9-2-8-1-3(9)7/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAZRJUAKQAWDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=N1)C(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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